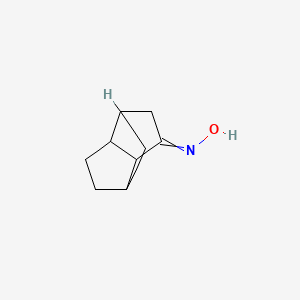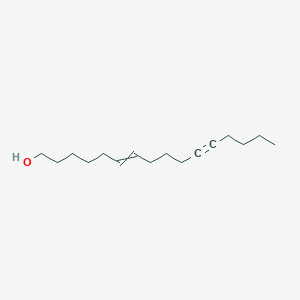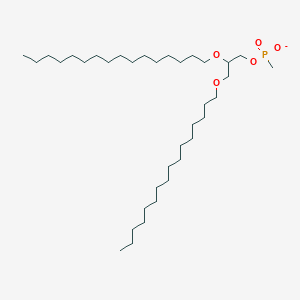
2,3-Bis(hexadecyloxy)propyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(hexadecyloxy)propyl methylphosphonate is a synthetic phosphonolipid compound It is characterized by its unique structure, which includes two hexadecyloxy groups attached to a propyl backbone, with a methylphosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(hexadecyloxy)propyl methylphosphonate typically involves the reaction of hexadecanol with epichlorohydrin to form 2,3-bis(hexadecyloxy)propyl chloride. This intermediate is then reacted with methylphosphonic acid or its derivatives under basic conditions to yield the final product .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis(hexadecyloxy)propyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Bis(hexadecyloxy)propyl methylphosphonate has several scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Investigated for its role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of specialized lubricants and coatings.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(hexadecyloxy)propyl methylphosphonate involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. It can also interact with specific proteins, influencing their function and activity. These interactions are mediated through the phosphonate group, which can form hydrogen bonds and electrostatic interactions with target molecules .
Comparación Con Compuestos Similares
DEPN-8: A diether phosphonolipid analog of dipalmitoyl phosphatidylcholine.
Hexadecyloxypropyl-cidofovir: A derivative used in antiviral research.
Comparison: 2,3-Bis(hexadecyloxy)propyl methylphosphonate is unique due to its specific structure, which provides distinct physicochemical properties. Compared to DEPN-8, it has a different backbone and functional groups, leading to varied applications and interactions. Hexadecyloxypropyl-cidofovir, while similar in having a hexadecyloxy group, is primarily used in antiviral research, highlighting the diverse applications of these compounds .
Propiedades
Número CAS |
96337-51-8 |
|---|---|
Fórmula molecular |
C36H74O5P- |
Peso molecular |
617.9 g/mol |
Nombre IUPAC |
2,3-dihexadecoxypropoxy(methyl)phosphinate |
InChI |
InChI=1S/C36H75O5P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39-34-36(35-41-42(3,37)38)40-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36H,4-35H2,1-3H3,(H,37,38)/p-1 |
Clave InChI |
KUOWSBVHEVTRKE-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COP(=O)(C)[O-])OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


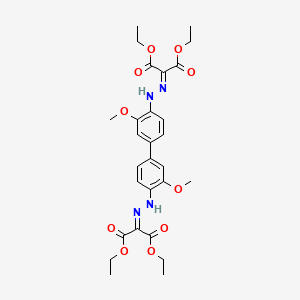
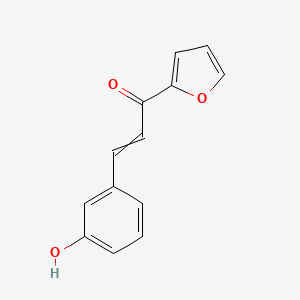
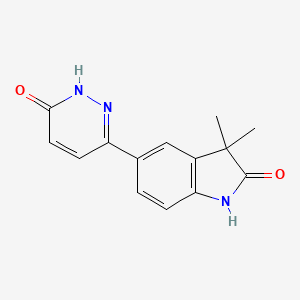
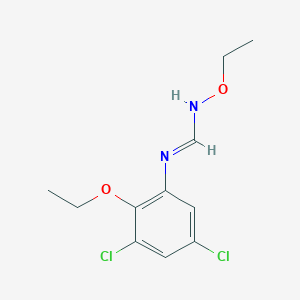

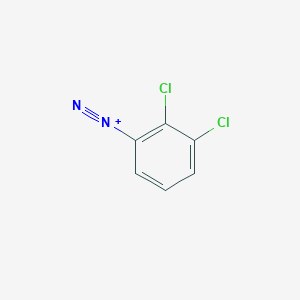
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
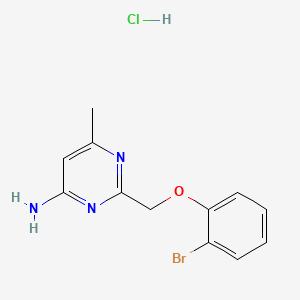
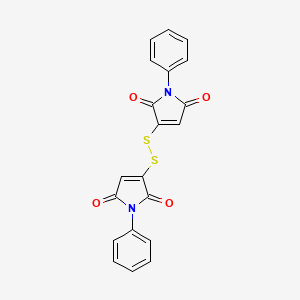
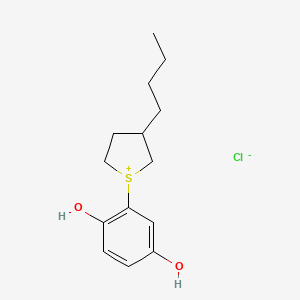
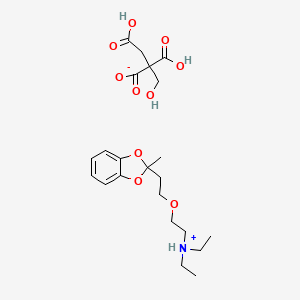
![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)
